molecular formula C20H15ClN6O4S B2417998 6-{[4-(4-chlorophenyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 852155-06-7

6-{[4-(4-chlorophenyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2417998
CAS No.: 852155-06-7
M. Wt: 470.89
InChI Key: JXUXAFVWBIHLIV-UHFFFAOYSA-N
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Description

6-{[4-(4-chlorophenyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a combination of triazole and pyrimidine rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-chlorophenyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. The process may include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Attachment of the Chlorophenyl and Nitrophenyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrimidine Ring: This step involves the cyclization of urea or thiourea derivatives with appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in acidic medium.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antifungal agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The triazole and pyrimidine rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The exact mechanism may involve:

    Inhibition of Enzymes: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their antimicrobial and antifungal properties.

    Pyrimidine Derivatives: Widely studied for their antiviral and anticancer activities.

    Thiadiazole Derivatives: Explored for their potential as anti-inflammatory and neuroprotective agents.

Uniqueness

6-{[4-(4-chlorophenyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of functional groups, which may confer a broader spectrum of biological activities and potential therapeutic applications compared to its individual components.

Properties

IUPAC Name

6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O4S/c21-13-4-6-15(7-5-13)26-17(9-14-10-18(28)23-19(29)22-14)24-25-20(26)32-11-12-2-1-3-16(8-12)27(30)31/h1-8,10H,9,11H2,(H2,22,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUXAFVWBIHLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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